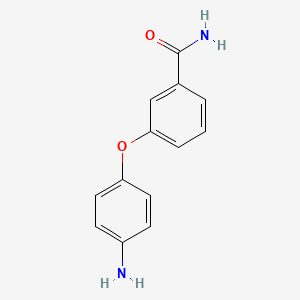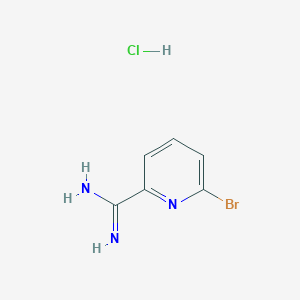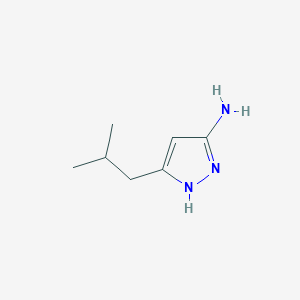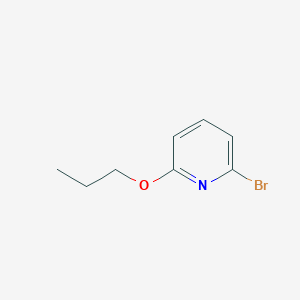
3-(4-Aminophenoxy)benzamide
カタログ番号 B1290453
CAS番号:
284462-85-7
分子量: 228.25 g/mol
InChIキー: MCPVWRXXEKBUQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenoxy)benzamide, also known as APBA, is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It has generated interest in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature. For instance, a novel benzamide compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis involved the aromatic nucleophilic chloro-displacement reaction of p-chloronitrobenzene with the potassium phenolate of 3,6-dihydroxybenzonorbornane, followed by hydrazine catalytic reduction of the intermediate dinitro compound .Molecular Structure Analysis
The molecular structure of 3-(4-Aminophenoxy)benzamide is characterized by the presence of an amine group (NH2) and a benzamide group (C6H5CONH2). The InChI code for this compound is 1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16) .科学的研究の応用
- Application : “3-(4-Aminophenoxy)benzamide” is a chemical compound used in the synthesis of various other compounds .
- Methods : The compound is typically stored at room temperature and is available in powder form . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
- Application : Benzamide compounds, which include “3-(4-Aminophenoxy)benzamide”, have been studied for their antioxidant and antibacterial activities .
- Methods : The compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . They were also tested for their in vitro growth inhibitory activity against different bacteria .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- Application : “3-(4-Aminophenoxy)benzamide” can be used in the synthesis of new polyimides .
- Methods : A novel benzonorbornane-based dietheramine monomer was prepared in two steps from aromatic nucleophilic chloro-displacement reaction of p-chloronitrobenzene with the potassium phenolate of 3,6-dihydroxybenzonorbornane, followed by hydrazine catalytic reduction of the intermediate dinitro compound .
- Results : The specific results or outcomes of this synthesis were not provided in the source .
Chemical Synthesis
Antioxidant and Antibacterial Activities
Polyimides Synthesis
- Application : Benzamides, including “3-(4-Aminophenoxy)benzamide”, are used in the pharmaceutical industry for various purposes .
- Methods : These compounds are used in the synthesis of various drugs . The specific methods of application or experimental procedures would depend on the particular drug being synthesized.
- Results : The outcomes would vary based on the specific drugs and reactions involved .
- Application : Amide compounds, including “3-(4-Aminophenoxy)benzamide”, are used in the rubber and plastic industry .
- Methods : These compounds are used as additives to improve the properties of rubber and plastic products .
- Results : The specific results would depend on the particular product and the properties that are being improved .
Pharmaceutical Industry
Rubber and Plastic Industry
Paper Industry
- Application : Benzamide-based compounds, including “3-(4-Aminophenoxy)benzamide”, can be used in the synthesis of UV-absorbing materials .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes would vary based on the specific reactions and compounds involved .
UV-absorbing Materials
Agriculture
特性
IUPAC Name |
3-(4-aminophenoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVWRXXEKBUQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)





![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)